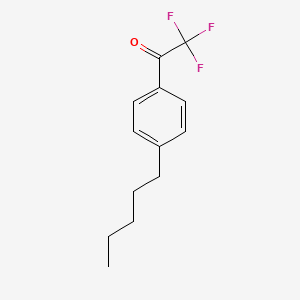

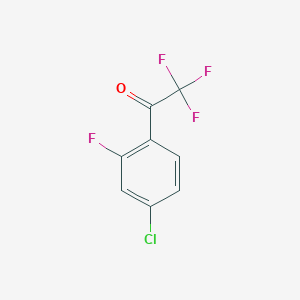

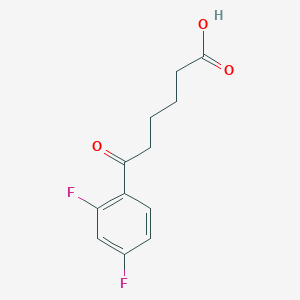

6-(2,4-Difluorophenyl)-6-oxohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

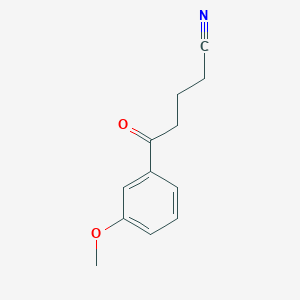

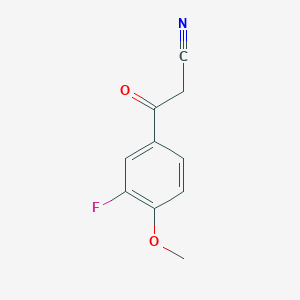

6-(2,4-Difluorophenyl)-6-oxohexanoic acid, also known as DFOA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of fluorinated ketones and has a molecular formula of C10H8F2O3.

Scientific Research Applications

Chemical Synthesis and Interconversion

6-(2,4-Difluorophenyl)-6-oxohexanoic acid has been explored in chemical synthesis, particularly in the study of 6-aroyl-4-oxohexanoic acids and their interconversion to 5-aryl-2-furanpropionic acids. This conversion plays a role in developing anti-inflammatory agents, illustrating its significance in medicinal chemistry (Short & Rockwood, 1969).

Mass Spectrometry Characterization

In mass spectrometry, the characterization of small oxocarboxylic acids, including 6-(2,4-Difluorophenyl)-6-oxohexanoic acid, is significant. Research involving electrospray ionization and collision-induced dissociation experiments has helped elucidate fragmentation pathways of such compounds, providing valuable insights for analytical chemistry (Kanawati et al., 2007).

Crystallographic Studies

Crystallographic studies involving derivatives of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid have contributed to understanding molecular structures and bonding. This research is crucial in the field of material sciences and drug design (Feeder & Jones, 1994).

Enzymatic Production

The enzymatic production of 6-oxohexanoic acid using 6-aminohexanoic acid showcases the application of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid in biotechnology and biochemistry. The ability to convert these compounds enzymatically is vital for developing sustainable chemical processes (Yamada et al., 2017).

properties

IUPAC Name |

6-(2,4-difluorophenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c13-8-5-6-9(10(14)7-8)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQOPNXAYXWRBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282803 |

Source

|

| Record name | 2,4-Difluoro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Difluorophenyl)-6-oxohexanoic acid | |

CAS RN |

951888-83-8 |

Source

|

| Record name | 2,4-Difluoro-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.